
(Chlorodifluorométhoxy)benzène
Vue d'ensemble
Description
(Chlorodifluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O. It is characterized by the presence of a benzene ring substituted with a chlorodifluoromethoxy group.
Applications De Recherche Scientifique
(Chlorodifluoromethoxy)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as fluorophores for imaging and sensing applications.
Chemical Biology: It is employed in studies involving halogen bonding and its effects on molecular interactions.
Mécanisme D'action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as chlorination . The yield of chlorodifluoromethoxybenzene was studied in relation to the mode of reaction initiation . More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodifluoromethoxy)benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: In an industrial setting, the production of (Chlorodifluoromethoxy)benzene may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: (Chlorodifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction is common for benzene derivatives and involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as hydroxide ions or water are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of (Chlorodifluoromethoxy)benzene can yield nitro-substituted derivatives .
Comparaison Avec Des Composés Similaires
(Trifluoromethoxy)benzene: Similar in structure but with three fluorine atoms instead of two.
(Bromodifluoromethoxy)benzene: Contains a bromine atom instead of chlorine.
Uniqueness: (Chlorodifluoromethoxy)benzene is unique due to its specific halogen bonding properties, which differ from those of its analogs. This uniqueness makes it valuable in applications requiring precise molecular interactions .
Propriétés
IUPAC Name |
[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFJMYVFTUOACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469227 | |
| Record name | (chlorodifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-11-6 | |
| Record name | (chlorodifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)


![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)
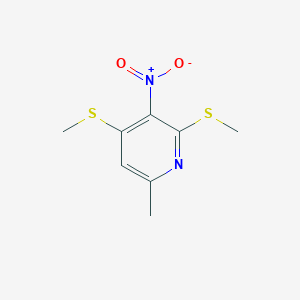
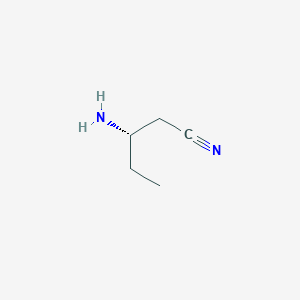
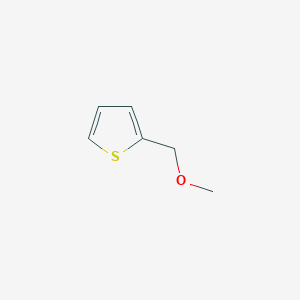
![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)
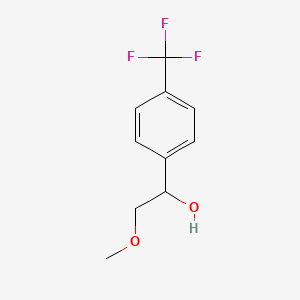
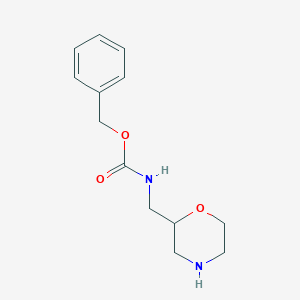
![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)

![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)
